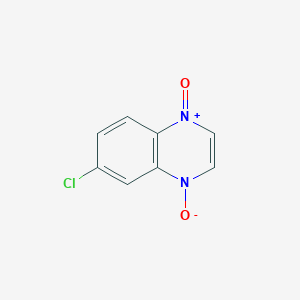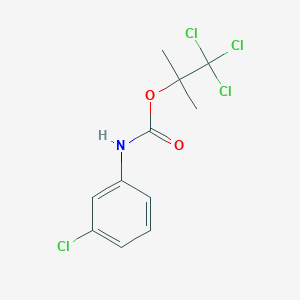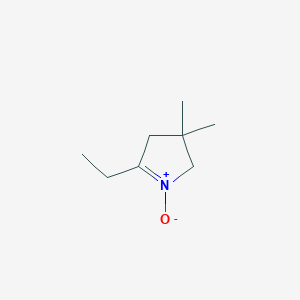![molecular formula C7H12Cl2S B14736557 1-[(E)-1,2-dichloroethenyl]sulfanylpentane CAS No. 5424-89-5](/img/structure/B14736557.png)
1-[(E)-1,2-dichloroethenyl]sulfanylpentane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(E)-1,2-Dichloroethenyl]sulfanylpentane is an organosulfur compound characterized by the presence of a dichloroethenyl group attached to a sulfanyl group, which is further connected to a pentane chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(E)-1,2-dichloroethenyl]sulfanylpentane typically involves the reaction of 1,2-dichloroethylene with a thiol compound under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the desired product.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and efficiency. The use of advanced catalytic systems and automated reactors can further enhance the production process, making it more cost-effective and environmentally friendly.
Análisis De Reacciones Químicas
Types of Reactions: 1-[(E)-1,2-Dichloroethenyl]sulfanylpentane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and reaction conditions.
Reduction: Reduction reactions can convert the dichloroethenyl group to a less oxidized state, such as a chloroalkene or alkane.
Substitution: Nucleophilic substitution reactions can replace the chlorine atoms with other nucleophiles, such as hydroxyl or amino groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like sodium hydroxide or ammonia are employed under basic conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Chloroalkenes and alkanes.
Substitution: Hydroxylated or aminated derivatives.
Aplicaciones Científicas De Investigación
1-[(E)-1,2-Dichloroethenyl]sulfanylpentane has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism by which 1-[(E)-1,2-dichloroethenyl]sulfanylpentane exerts its effects involves interactions with various molecular targets. The dichloroethenyl group can undergo electrophilic addition reactions, while the sulfanyl group can participate in nucleophilic substitution reactions. These interactions can modulate the activity of enzymes and other proteins, leading to diverse biological effects.
Comparación Con Compuestos Similares
1,2-Dichloroethylene: Shares the dichloroethenyl group but lacks the sulfanyl and pentane components.
1,2-Dichloroethane: Similar in structure but with different reactivity and applications.
Ethylene dichloride: Another chlorinated hydrocarbon with distinct properties.
Uniqueness: 1-[(E)-1,2-Dichloroethenyl]sulfanylpentane is unique due to the combination of the dichloroethenyl and sulfanyl groups, which confer specific reactivity and potential applications not found in similar compounds. Its ability to undergo diverse chemical reactions makes it a valuable compound in both research and industrial contexts.
Propiedades
Número CAS |
5424-89-5 |
|---|---|
Fórmula molecular |
C7H12Cl2S |
Peso molecular |
199.14 g/mol |
Nombre IUPAC |
1-[(E)-1,2-dichloroethenyl]sulfanylpentane |
InChI |
InChI=1S/C7H12Cl2S/c1-2-3-4-5-10-7(9)6-8/h6H,2-5H2,1H3/b7-6- |
Clave InChI |
DPWUPSPSDAVXMF-SREVYHEPSA-N |
SMILES isomérico |
CCCCCS/C(=C\Cl)/Cl |
SMILES canónico |
CCCCCSC(=CCl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[(4-Hydroxyphenyl)methyl]naphthalen-2-ol](/img/structure/B14736474.png)

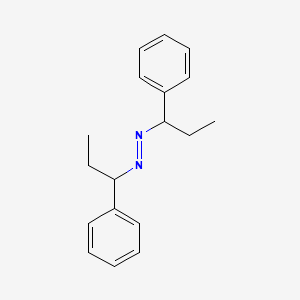
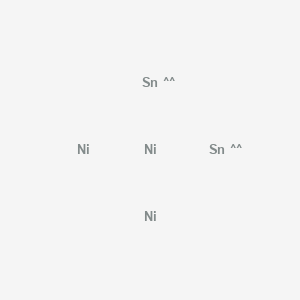
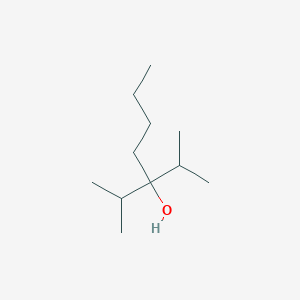
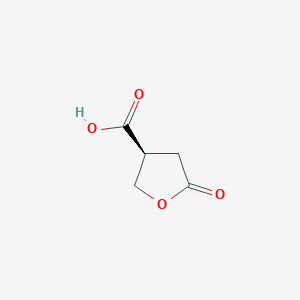
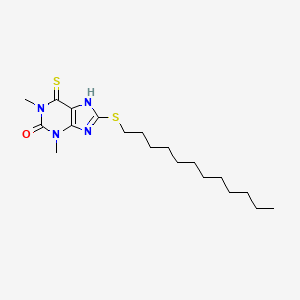
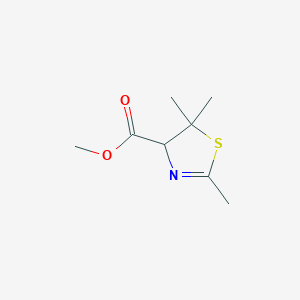
![ethyl (4E)-4-[(4-nitrophenyl)hydrazinylidene]pentanoate](/img/structure/B14736511.png)
![2-[(2-Amino-2-oxoethyl)sulfanyl]-2-phenylbutanamide](/img/structure/B14736514.png)
